molecular formula C17H17ClN2O4 B11708326 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11708326
M. Wt: 348.8 g/mol
InChI Key: QPUWGMQCEQBILS-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenoxy group, a methoxy-substituted phenyl group, and an acetohydrazide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid . This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. The final step involves the condensation of the hydrazide with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the hydrazide and imine groups allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A precursor in the synthesis of the target compound.

    4-hydroxy-3-methoxybenzaldehyde: Another precursor used in the final condensation step.

    2,4-dichlorophenoxyacetic acid (2,4-D): A structurally similar herbicide with different applications.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O4/c1-11-7-13(18)4-6-15(11)24-10-17(22)20-19-9-12-3-5-14(21)16(8-12)23-2/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+

InChI Key

QPUWGMQCEQBILS-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.